molecular formula C9H8BrFO2 B11767212 Methyl 2-bromo-4-fluoro-3-methylbenzoate

Methyl 2-bromo-4-fluoro-3-methylbenzoate

Cat. No.: B11767212
M. Wt: 247.06 g/mol
InChI Key: DXEQNBJSNSYDOM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-bromo-4-fluoro-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 2-bromo-4-fluoro-3-methylbenzoate

InChI

InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3

InChI Key

DXEQNBJSNSYDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)C(=O)OC)F

Origin of Product

United States

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